molecular formula C19H23NO2 B1350901 N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine CAS No. 356092-88-1

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine

Cat. No.: B1350901
CAS No.: 356092-88-1
M. Wt: 297.4 g/mol
InChI Key: XCBDQSXGQDEWGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine is a useful research compound. Its molecular formula is C19H23NO2 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine and related compounds have been extensively studied for their synthesis and chemical properties. Göksu et al. (2003) described a concise synthesis method for a related compound, 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, showcasing the compound's synthesis versatility starting from naphthalene derivatives through a multi-step process with an overall yield of 44% (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, the synthesis and X-ray crystal structure analysis of a bicyclic ortho-aminocarbonitrile derivative was reported by Sharma et al. (2022), demonstrating the compound's structural complexity and potential for further chemical investigations (Sharma, Sankpal, Patil, Murugavel, Sundramoorthy, & Kant, 2022).

Biological Activity and Pharmacological Potential

The biological activity of fragments related to this compound has been explored, particularly in the context of emetic effects and potential stereotypical behaviors. Burkman (1973) found that compounds with similar structural features exhibited potent emetic effects in dogs, indicating the significant biological activity of these compounds and their potential for further pharmacological study (Burkman, 1973).

Molecular Docking and Theoretical Studies

Advanced theoretical and computational studies, including molecular docking analyses, have been conducted to understand the interaction of similar compounds with biological targets. For instance, the synthesis and molecular docking analysis of a bicyclic ortho-aminocarbonitrile derivative by Sharma et al. (2022) suggested its potential as an active antimicrobial drug, highlighting the compound's relevance in drug discovery (Sharma et al., 2022).

Material Science and Organic Synthesis Applications

In material science and organic synthesis, the structural features of this compound and related compounds offer unique properties suitable for the development of novel materials and synthetic methodologies. For example, the study on the stereoselective reduction of acyl protected 4-amino-3,4-dihydro-1(2H)-naphthalenone highlights the compound's role as a synthetic intermediate for bioactive compounds, showcasing its utility in organic synthesis (Men Wei-dong, 2013).

Biochemical Analysis

Biochemical Properties

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with serotonin receptors, particularly the 5-HT2A receptor, which is known to mediate various neurological processes . The nature of these interactions often involves agonistic activity, leading to the activation of downstream signaling pathways.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to altered neurotransmitter release, impacting mood and cognition . Additionally, it has been shown to affect the expression of genes involved in synaptic plasticity and neuronal growth.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an agonist at serotonin receptors, particularly 5-HT2A, leading to the activation of G-protein coupled receptor signaling pathways . This activation results in a cascade of intracellular events, including enzyme activation, ion channel modulation, and changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its degradation can occur under prolonged exposure to light and heat . Long-term studies have shown that it can induce sustained changes in cellular function, particularly in neuronal cells, where it affects synaptic plasticity and neurotransmitter release.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive function and mood . At higher doses, it can induce toxic effects, including neurotoxicity and behavioral changes. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic effects without significant adverse outcomes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver . The metabolic process includes demethylation and hydroxylation, leading to the formation of various metabolites. These metabolites can further interact with other biomolecules, influencing metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has been observed to accumulate in the brain, where it exerts its primary effects. The compound’s localization is influenced by its lipophilicity, allowing it to cross the blood-brain barrier and interact with neuronal cells.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is primarily found in the cytoplasm and associated with cellular membranes . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, affecting its overall function and interaction with other biomolecules.

Properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c1-21-16-10-11-19(22-2)15(12-16)13-20-18-9-5-7-14-6-3-4-8-17(14)18/h3-4,6,8,10-12,18,20H,5,7,9,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCBDQSXGQDEWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC2CCCC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90397592
Record name N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

356092-88-1
Record name N-[(2,5-Dimethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90397592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.